molecular formula C17H25BrN2O2 B283511 {[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE

{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE

Cat. No.: B283511
M. Wt: 369.3 g/mol
InChI Key: CPNKHGJLZXXMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromobenzyl group, an allyloxy group, and a morpholinyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the bromobenzyl intermediate. The allyloxy group is introduced through an allylation reaction, while the morpholinyl group is incorporated via a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors, with careful control of temperature, pressure, and pH to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while substitution of the bromine atom can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study cellular processes. Its ability to undergo various chemical modifications makes it a valuable tool for labeling and tracking biomolecules.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE involves its interaction with specific molecular targets. The bromobenzyl group can bind to hydrophobic pockets in proteins, while the morpholinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(allyloxy)-5-chlorobenzyl]-N-[3-(4-morpholinyl)propyl]amine
  • N-[2-(allyloxy)-5-fluorobenzyl]-N-[3-(4-morpholinyl)propyl]amine
  • N-[2-(allyloxy)-5-iodobenzyl]-N-[3-(4-morpholinyl)propyl]amine

Uniqueness

{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C17H25BrN2O2/c1-2-10-22-17-5-4-16(18)13-15(17)14-19-6-3-7-20-8-11-21-12-9-20/h2,4-5,13,19H,1,3,6-12,14H2

InChI Key

CPNKHGJLZXXMAV-UHFFFAOYSA-N

SMILES

C=CCOC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2

Origin of Product

United States

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